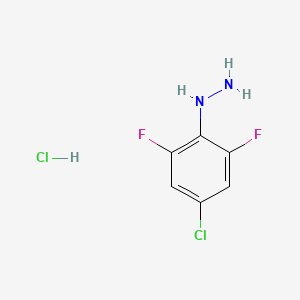

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

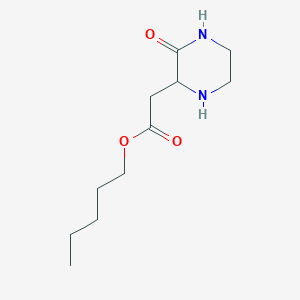

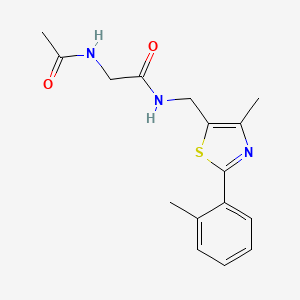

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a piperazine ring, a methyl group, and a pyrrolidinylsulfonyl group . It is likely to be used in pharmaceutical research, given the presence of these functional groups which are commonly found in many drugs .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The fluorophenyl group, piperazine ring, methyl group, and pyrrolidinylsulfonyl group each contribute to the overall structure of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants used. The presence of several functional groups in the molecule provides multiple sites for potential reactions .

科学的研究の応用

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

This compound, also referred to as FPMINT, has been studied as an inhibitor of ENTs . ENTs are crucial for the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy. FPMINT has shown to inhibit both ENT1 and ENT2, with a higher selectivity for ENT2 over ENT1. This selectivity could be beneficial in developing treatments for cardiovascular diseases and cancer therapy.

Antiviral Activity

Indole derivatives, which share a similar structural motif with our compound of interest, have demonstrated significant antiviral activities . These activities include inhibition against influenza A and Coxsackie B4 virus. The structural similarities suggest that (4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone could potentially be modified to enhance its antiviral properties.

Anticancer Potential

Synthetic derivatives related to this compound have been explored for their anticancer applications. For instance, pyrazolopyrimidin-4-one derivatives have shown potent antitumor activity against various tumor cell lines. The compound’s ability to inhibit ENTs could also play a role in cancer treatment by affecting nucleoside transport.

Antimicrobial and Antifungal Effects

Some studies have indicated that compounds structurally related to (4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exhibit antimicrobial and antifungal activities . These include fungicidal activity against certain strains of Candida, suggesting potential applications in treating fungal infections.

Neuropharmacological Applications

Piperazine derivatives are known for their wide range of neuropharmacological activities, including antidepressant, anxiolytic, anti-Alzheimer, and anti-Parkinson effects . Given the piperazine core in the compound’s structure, it may hold promise for the development of new neuropharmacological agents.

Cardiovascular Applications

The inhibition of ENTs by FPMINT analogues suggests potential applications in treating cardiovascular diseases . ENT inhibitors have been explored for their therapeutic effects in various cardiovascular conditions, and the selectivity of FPMINT for ENT2 over ENT1 could offer advantages in this field.

特性

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3S/c1-17-8-9-18(16-21(17)30(28,29)26-10-4-5-11-26)22(27)25-14-12-24(13-15-25)20-7-3-2-6-19(20)23/h2-3,6-9,16H,4-5,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCBTIIRYRXEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)benzamide](/img/structure/B2862168.png)

![methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862171.png)

![3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862173.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B2862174.png)

![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2862184.png)